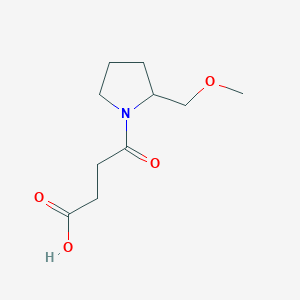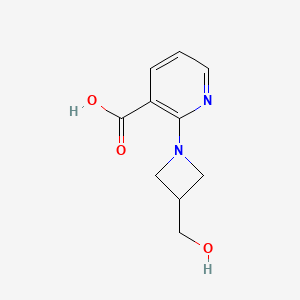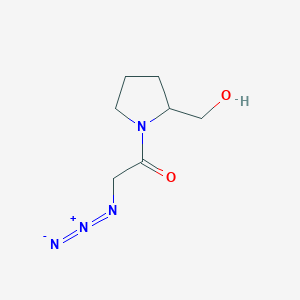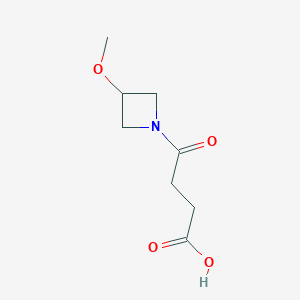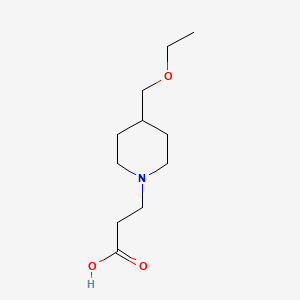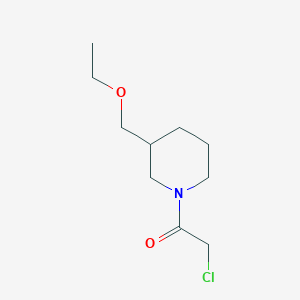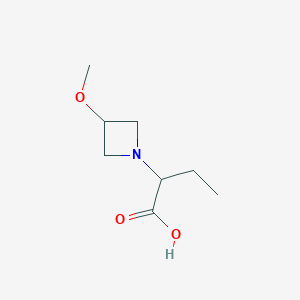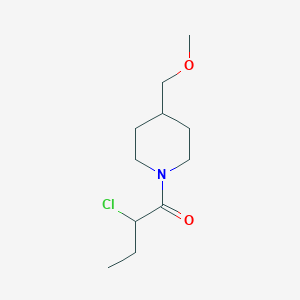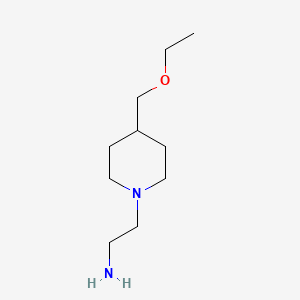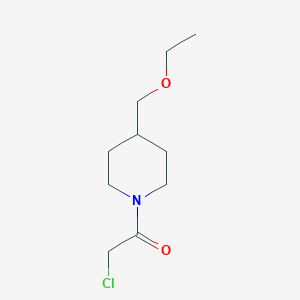
4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine
Overview
Description
“4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine” is a chemical compound. It is used for pharmaceutical testing . The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it.
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with the various functional groups (chloro, cyclopropyl, fluoromethyl, and azetidinyl) attached at the 2, 4, and 6 positions of the ring.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the chloro group might undergo nucleophilic substitution reactions, while the azetidinyl group could participate in ring-opening reactions .Scientific Research Applications
Anticancer Applications
Pyrimidine derivatives have been found to exhibit significant anticancer activity . They can inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This makes them promising candidates for cancer treatment .
Antimicrobial Applications
Pyrimidine derivatives have also been reported to have antimicrobial properties . They could potentially be used in the development of new antimicrobial drugs .
Antifungal Applications
In addition to their antimicrobial properties, pyrimidine derivatives have been found to exhibit antifungal activity . This suggests potential applications in the treatment of fungal infections .
Antiparasitic Applications
Pyrimidine derivatives have shown promise as antiparasitic agents . They could potentially be used in the treatment of parasitic diseases .
Diuretic Applications
Pyrimidine derivatives have been reported to have diuretic properties . This suggests potential applications in the treatment of conditions that benefit from increased urine production .
Anti-Inflammatory and Analgesic Applications
Pyrimidine derivatives have been found to exhibit anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain .
Antihypertensive Applications
Pyrimidine derivatives have been reported to have antihypertensive properties . This suggests potential applications in the treatment of high blood pressure .
Antidiabetic Applications
Pyrimidine derivatives have shown promise as antidiabetic agents . They could potentially be used in the treatment of diabetes .
properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-[3-(fluoromethyl)azetidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN3/c12-9-3-10(16-5-7(4-13)6-16)15-11(14-9)8-1-2-8/h3,7-8H,1-2,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPZCFKHZGTFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CC(C3)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



